2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate
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Overview
Description
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate is a chemical compound known for its unique structure and reactivity. It contains a diazonium group, a sulfonamide group, and an aromatic ring, making it a versatile compound in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate typically involves the following steps:
Formation of the Diazonium Salt: The starting material, aniline derivative, is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a sulfonamide derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise temperature control and efficient mixing of reactants. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Electrophilic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The diazonium group can be replaced by various nucleophiles, leading to the formation of different substituted products.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are commonly used.
Nucleophilic Substitution: Reagents like potassium iodide (KI), copper(I) chloride (CuCl), and sodium azide (NaN₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst are employed.
Major Products Formed
Electrophilic Substitution: Nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Iodo, chloro, and azido derivatives.
Reduction: Corresponding amine derivative.
Scientific Research Applications
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Electrophilic Substitution: The diazonium group acts as an electrophile, facilitating the substitution reactions on the aromatic ring.
Nucleophilic Substitution: The diazonium group can be replaced by nucleophiles, leading to the formation of new compounds.
Reduction: The diazonium group can be reduced to form the corresponding amine, which can further participate in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-{2-[(4-chlorobenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate
- 2-Diazonio-1-{2-[(4-bromobenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate
- 2-Diazonio-1-{2-[(4-nitrobenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate
Uniqueness
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its analogs.
Properties
CAS No. |
61153-63-7 |
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Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(2-diazopropanoyl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15N3O3S/c1-11-7-9-13(10-8-11)23(21,22)19-15-6-4-3-5-14(15)16(20)12(2)18-17/h3-10,19H,1-2H3 |
InChI Key |
ZLZPKXGDESVJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C(=[N+]=[N-])C |
Origin of Product |
United States |
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